(2R)-4-Cyclopentyl-2-methylbutan-1-amine
Description
(2R)-4-Cyclopentyl-2-methylbutan-1-amine is a chiral amine characterized by a cyclopentyl group at the fourth carbon and a methyl substituent at the second carbon of its butan-1-amine backbone. Its stereochemistry (2R configuration) and branched alkyl chain contribute to unique physicochemical and biological properties, making it a candidate for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
(2R)-4-cyclopentyl-2-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYSEIZFDGCAW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Cyclopentyl-2-methylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentyl ring, which can be derived from cyclopentanol or cyclopentanone.
Alkylation: The cyclopentyl ring is then alkylated with a suitable alkyl halide, such as 2-bromo-2-methylbutane, under basic conditions to form the intermediate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Cyclopentyl-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(2R)-4-Cyclopentyl-2-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-4-Cyclopentyl-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural similarities with deuterated amines (e.g., (2R)-4-Phenylbutan-2-amine-d3, as described in ) and cyclopentenyl derivatives (e.g., methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate from ). Key differences include:
- Substituent Groups : The cyclopentyl group in (2R)-4-Cyclopentyl-2-methylbutan-1-amine contrasts with phenyl or hydroxylated cyclopentenyl groups in analogues.
- Chirality : The (2R) configuration distinguishes it from other stereoisomers.
Table 1: Structural and Functional Comparison
Physicochemical Properties
No direct data on the target compound’s melting point, boiling point, or solubility are available in the evidence. However, comparisons can be inferred:
- Solubility: (2R)-4-Phenylbutan-2-amine-d3 is soluble in chloroform and methanol , suggesting similar polar-apolar solubility for the target compound.
- Stability : Cyclopentyl-containing amines are generally stable under inert storage conditions but may degrade in acidic or oxidative environments.
Table 2: Toxicity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
